molecular formula C16H28N2O4 B3107992 Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 1632286-19-1

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate

Cat. No.: B3107992
CAS No.: 1632286-19-1
M. Wt: 312.40 g/mol
InChI Key: ABGGQKOQAMWLHU-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate is a chemical compound known for its unique bicyclic structure. It is often used in organic synthesis and various chemical reactions due to its stability and reactivity. The compound is characterized by its two tert-butyl groups attached to a diazabicyclo[2.2.2]octane core, which provides steric hindrance and influences its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves the reaction of di-tert-butyldicarbonate with a diamine precursor. One common method includes dissolving di-tert-butyldicarbonate in isopropanol and adding it dropwise to a solution of the diamine in isopropanol, water, and sodium hydroxide at 0°C. The reaction mixture is maintained at this temperature for a specified period before being concentrated .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Coupling Reactions: It is used as an additive in coupling reactions to enhance product yields.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidants like di-tert-butyl peroxide and bases such as sodium hydroxide. Reaction conditions often involve low temperatures (around 0°C) and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the products are typically substituted derivatives of the original compound.

Scientific Research Applications

While the search results do not offer extensive details specifically on the applications of "Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate," they do provide some related information that can be useful. Here's what can be gathered from the search results:

Basic Information
this compound is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.40452 .

Related Compounds and Applications

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO):
    • DABCO is used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base .
    • It is also used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent .
    • DABCO can scavenge free radicals and acts as an oxidation and polymerization catalyst .
    • In solvothermal synthesis, DABCO can act as a linker between metal centers in iodobismuthates . It can coordinate to copper and potassium cations or exist as a countercation .
  • tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate: PubChem identifies several synonyms and related compounds, including tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, which is related to the target compound .

Additional Information

  • One supplier lists the price of AstaTech this compound (Purity 95%; 0.25G) at $212.00 .
  • The material is supplied by AstaTech Inc . The CAS number for AstaTech this compound is 1632286-19-1 .
  • 1,4-Diazabicyclo[2.2.2]octane is soluble in water, acetone, benzene, ethanol, and methyl ethyl ketone . It is also hygroscopic and incompatible with strong oxidizing agents and strong acids .

Mechanism of Action

The mechanism of action of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate involves its interaction with molecular targets through its diazabicyclo[2.2.2]octane core. This core structure allows it to act as a nucleophile or base in various reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate is unique due to its dual tert-butyl groups, which provide additional steric hindrance and influence its chemical properties. This makes it particularly useful in reactions requiring high selectivity and stability .

Biological Activity

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate (DBD) is a bicyclic compound notable for its unique structure and potential biological applications. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two tert-butyl groups attached to a diazabicyclo[2.2.2]octane core, which provides significant steric hindrance and influences its chemical behavior. The compound's structure is represented as follows:

C14H22N2O4\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_4

This structural configuration allows DBD to participate in various chemical reactions, including substitution and coupling reactions, making it a valuable reagent in organic synthesis and biochemical studies .

The biological activity of DBD primarily stems from its ability to interact with molecular targets through its diazabicyclo[2.2.2]octane core. The nitrogen atoms in the structure allow it to act as a nucleophile or base in various biochemical processes. Additionally, the tert-butyl groups enhance the compound's stability and selectivity in reactions .

Biological Applications

1. Enzyme Inhibition and Protein Modification
DBD has shown promise in biochemical studies related to enzyme inhibition and protein modification. Its stability makes it suitable for exploring interactions with various enzymes, potentially leading to the development of new therapeutic agents .

2. Antibacterial Activity
Research indicates that compounds related to DBD demonstrate antibacterial properties against pathogenic strains such as E. coli and Bacillus subtilis. Studies have explored the synthesis of derivatives based on DBD that exhibit enhanced antibacterial activity compared to unsubstituted analogs .

3. Drug Development
The compound is being investigated for its potential use in drug development and delivery systems due to its favorable pharmacokinetic properties . Its ability to modify biological targets may lead to innovative therapeutic strategies.

Case Study 1: Antibacterial Efficacy

A study synthesized triazole-substituted derivatives of DBD to evaluate their antibacterial efficacy against several β-lactamase-producing strains. The results indicated that certain derivatives exhibited significant inhibition against KPC-2 carbapenemase and CTX-M-15 extended-spectrum β-lactamase . This highlights the potential of DBD derivatives in addressing antibiotic resistance.

Case Study 2: Enzyme Interaction

A recent investigation into the interaction of DBD with specific enzymes revealed that it can effectively inhibit certain enzymatic activities linked to bacterial survival mechanisms. This study utilized molecular docking simulations alongside experimental assays to confirm the binding affinity of DBD derivatives .

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylateSimilar core without dicarboxylateModerate enzyme inhibition
1,4-Diazabicyclo[2.2.2]octane (DABCO)Lacks tert-butyl groupsWidely used as a catalyst; limited biological activity

DBD is unique due to its dual tert-butyl groups, which enhance steric hindrance and influence reactivity compared to similar compounds like DABCO .

Properties

IUPAC Name

ditert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-12-8-7-11(17)10-18(12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGGQKOQAMWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127779
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-19-1
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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